molecular formula C12H9Cl2NO3 B2812438 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone CAS No. 1164540-90-2

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone

Cat. No.: B2812438
CAS No.: 1164540-90-2
M. Wt: 286.11
InChI Key: FDZSRPJSRXVRRL-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone is a synthetic organic compound characterized by its unique chemical structure, which includes a furanone ring substituted with a methoxy group and a methylene bridge linked to a 2,4-dichloroaniline moiety

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone typically involves the condensation of 2,4-dichloroaniline with 4-methoxy-2(5H)-furanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-furanone stands out due to its specific combination of a furanone ring and a dichloroaniline moiety, which imparts unique chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a subject of interest for further research and development .

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)iminomethyl]-4-methoxyfuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-17-10-5-12(16)18-11(10)6-15-9-3-2-7(13)4-8(9)14/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRWJSRJNMAHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC(=C1)O)C=NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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